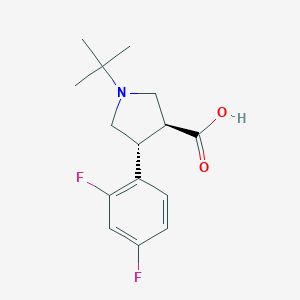
15-Ebbct
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15,15’-Epoxy-beta,beta-carotene, also known as beta-carotene 15,15’-epoxide, is a member of the carotenoid family. Carotenoids are naturally occurring pigments found in plants, algae, and photosynthetic bacteria. These compounds are responsible for the vibrant red, orange, and yellow colors in many fruits and vegetables. 15,15’-Epoxy-beta,beta-carotene is a derivative of beta-carotene, which is well-known for its role as a precursor to vitamin A and its antioxidant properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 15,15’-Epoxy-beta,beta-carotene typically involves the epoxidation of beta-carotene. This can be achieved through various chemical reactions, including the use of peracids or other oxidizing agents. The reaction conditions often require careful control of temperature and pH to ensure the selective formation of the epoxide group at the 15,15’ position .
Industrial Production Methods: Industrial production of 15,15’-Epoxy-beta,beta-carotene may involve biotechnological approaches, such as the use of genetically modified microorganisms that can produce carotenoids. These microorganisms are cultivated in large-scale fermentation processes, followed by extraction and purification of the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: 15,15’-Epoxy-beta,beta-carotene can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the epoxide group back to a double bond.
Substitution: The epoxide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of more polar compounds, while reduction can regenerate beta-carotene .
Applications De Recherche Scientifique
15,15’-Epoxy-beta,beta-carotene has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of epoxides.
Biology: Research on its antioxidant properties and its role in cellular processes is ongoing.
Medicine: Its potential health benefits, including its role as a precursor to vitamin A, are of significant interest.
Industry: It is used in the food and cosmetic industries as a natural colorant and antioxidant
Mécanisme D'action
The mechanism of action of 15,15’-Epoxy-beta,beta-carotene involves its antioxidant properties. It can quench reactive oxygen species (ROS) and protect cells from oxidative damage. Additionally, it can be converted to vitamin A in the body, which is essential for vision, immune function, and cellular communication .
Comparaison Avec Des Composés Similaires
Beta-carotene: The parent compound, known for its role as a vitamin A precursor.
Alpha-carotene: Another carotenoid with similar antioxidant properties.
Lutein and Zeaxanthin: Carotenoids with roles in eye health.
Uniqueness: 15,15’-Epoxy-beta,beta-carotene is unique due to the presence of the epoxide group at the 15,15’ position, which imparts distinct chemical reactivity and potential biological activity compared to other carotenoids .
Propriétés
Numéro CAS |
132541-62-9 |
|---|---|
Formule moléculaire |
C40H56O |
Poids moléculaire |
552.9 g/mol |
Nom IUPAC |
2,3-bis[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]oxirane |
InChI |
InChI=1S/C40H56O/c1-29(21-23-35-33(5)19-13-25-39(35,7)8)15-11-17-31(3)27-37-38(41-37)28-32(4)18-12-16-30(2)22-24-36-34(6)20-14-26-40(36,9)10/h11-12,15-18,21-24,27-28,37-38H,13-14,19-20,25-26H2,1-10H3/b17-11+,18-12+,23-21+,24-22+,29-15+,30-16+,31-27+,32-28+ |
Clé InChI |
AULCUSCIZQQSMU-WDJSDFAOSA-N |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC2C(O2)C=C(C)C=CC=C(C)C=CC3=C(CCCC3(C)C)C)C)C |
SMILES isomérique |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C2OC2/C=C(/C=C/C=C(/C=C/C3=C(CCCC3(C)C)C)\C)\C)/C)/C |
SMILES canonique |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC2C(O2)C=C(C)C=CC=C(C)C=CC3=C(CCCC3(C)C)C)C)C |
Synonymes |
15,15'-epoxy-beta,beta-carotene 15-EBBCT |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















